(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic addition reactions and room temperature reactions in aqueous media, showcasing the versatility and adaptability of synthetic strategies for such molecules. A significant factor in the synthesis is the impact of substituents on yield, reaction time, and stereochemistry, indicating the careful optimization required for efficient synthesis (Jagtap et al., 2016).
Molecular Structure Analysis
The structural analysis of similar compounds reveals the adoption of specific conformations by the pyrrolidine ring, influenced by intermolecular interactions such as hydrogen bonding. These structural features are crucial for understanding the compound's reactivity and interaction with biological targets (Jing Yuan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often leverage the tert-butoxycarbonyl group for protection and deprotection strategies, facilitating the synthesis of complex organic molecules. The reactivity of such compounds can be tailored through selective functionalization, demonstrating their utility in organic synthesis (R. M. Jagtap et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure. These properties are essential for the compound's application in various chemical contexts, including pharmaceutical formulation and material science (Jing Yuan et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's functionality in synthetic pathways. Understanding these properties allows chemists to manipulate the compound for desired reactions and outcomes, highlighting its versatility in organic synthesis (Zhong-Cheng Song et al., 2015).
Scientific Research Applications
Bioactive Compounds in Plants and Pharmaceuticals
Natural carboxylic acids, including compounds structurally related to (2r,4s)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid, are known for their diverse biological activities. These compounds, often found in plants, have shown a range of effects from antioxidant and antimicrobial to cytotoxic activities. The structural differences in these carboxylic acids significantly influence their bioactivity, indicating a potential role in drug design and pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition and Fermentation
Carboxylic acids, a class to which (2r,4s)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid belongs, are recognized for their role as precursors in the synthesis of various industrial chemicals through fermentation processes. However, these compounds can become inhibitory to the microbes used in fermentation at certain concentrations. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Synthesis of Chiral Compounds
The compound is structurally related to a family of molecules used in the kinetic resolution of racemates, a process crucial for producing chiral compounds. The development of chiral catalysts for such reactions is of great importance in asymmetric organic synthesis, highlighting the potential relevance of (2r,4s)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid in this field (Pellissier, 2011).
Environmental and Wastewater Treatment
Carboxylic acids, including those structurally related to the compound of interest, are often found in industrial wastewaters and can pose environmental risks if not properly managed. Understanding the treatment options and the behavior of these compounds in wastewater treatment processes is essential for mitigating potential environmental impacts (Goodwin et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZJNCETIGXIO-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |
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